PDGF RTK inhibitor

Descripción general

Descripción

Ki-11502 es un novedoso inhibidor multidiana de la tirosina quinasa receptora. Ha mostrado selectividad contra el receptor alfa y beta del factor de crecimiento derivado de plaquetas (PDGFRα/β) y es conocido por sus profundos efectos antiproliferativos en subconjuntos selectos de leucemia, incluidos aquellos que poseen mutaciones resistentes a imatinib .

Métodos De Preparación

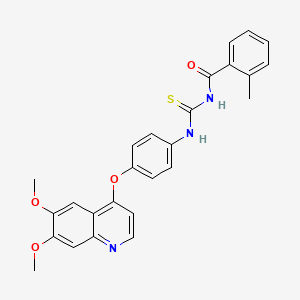

Ki-11502 se sintetiza a través de una serie de reacciones químicas que involucran el acoplamiento de compuestos aromáticos específicos. La ruta sintética típicamente implica la formación de una estructura de tioxometil-benzamida, que luego se acopla con un derivado de quinolina. Las condiciones de reacción a menudo requieren el uso de catalizadores y solventes específicos para asegurar que el producto deseado se obtenga con alta pureza . Los métodos de producción industrial para Ki-11502 no están ampliamente documentados, pero probablemente involucren rutas sintéticas similares con optimizaciones para la producción a gran escala.

Análisis De Reacciones Químicas

Ki-11502 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar la porción de quinolina, alterando potencialmente su actividad biológica.

Reducción: Las reacciones de reducción pueden afectar la estructura de tioxometil-benzamida, impactando su afinidad de unión a los receptores diana.

Sustitución: Las reacciones de sustitución, particularmente en los anillos aromáticos, pueden conducir a derivados con diferentes propiedades farmacológicas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios agentes halogenantes para reacciones de sustitución. Los principales productos formados a partir de estas reacciones son típicamente derivados de Ki-11502 con grupos funcionales modificados .

Aplicaciones Científicas De Investigación

Case Studies

- Chronic Myelomonocytic Leukemia (CMML) : Research indicates that persistent PDGFR signaling is essential for the survival of CMML cells. Inhibition of PDGFR has shown promise in reducing cell viability and inducing apoptosis in vitro .

- Lung Cancer : A study demonstrated that PDGF RTK inhibitors effectively reduced tumor growth in xenograft models by attenuating tumor-associated fibrosis and angiogenesis .

Applications in Restenosis

PDGF RTK inhibitors are being explored for preventing restenosis following angioplasty. They inhibit the proliferation of vascular smooth muscle cells (VSMCs), which is a key factor in the development of restenosis.

Clinical Insights

- In animal models, tyrphostin AG1295 significantly reduced VSMC proliferation and prevented balloon injury-induced stenosis . The inhibitor demonstrated an IC50 value of 0.04 μM for PDGF-dependent VSMC proliferation, highlighting its potency .

Role in Pulmonary Fibrosis

PDGF RTK inhibitors have shown efficacy in treating radiation-induced pulmonary fibrosis. In a study involving irradiated mice, treatment with PDGF RTKIs such as SU9518 significantly attenuated lung fibrosis and prolonged survival .

Clinical Implications

The inhibition of the PDGF signaling pathway has been linked to improved outcomes in patients with idiopathic pulmonary arterial hypertension and lung cancer, where aberrant PDGF signaling contributes to disease pathology .

Treatment of Proliferative Vitreoretinopathy (PVR)

AG1295 has been evaluated for its ability to prevent PVR, a complication associated with retinal detachment. In rabbit models, AG1295 treatment significantly reduced the incidence of tractional retinal detachment compared to controls without causing significant side effects .

Data Table: Summary of Applications

Mecanismo De Acción

Ki-11502 ejerce sus efectos inhibiendo selectivamente la fosforilación, proliferación y síntesis de proteoglicanos del receptor beta del factor de crecimiento derivado de plaquetas en las células musculares lisas vasculares humanas. Induce el arresto del crecimiento, el arresto del ciclo celular G0/G1 y la apoptosis asociada con la regulación negativa de las proteínas de la familia Bcl-2 en las células leucémicas . Los objetivos moleculares incluyen PDGFRα/β y la tirosina quinasa 3 similar a FMS (FLT3), y las vías involucradas son las vías de señalización Akt, ERK y STAT5 .

Comparación Con Compuestos Similares

Ki-11502 se compara con otros inhibidores de la tirosina quinasa receptora como imatinib, sunitinib y sorafenib. A diferencia de imatinib, Ki-11502 es eficaz contra el mutante PDGFRαT674I resistente a imatinib . Sunitinib y sorafenib también se dirigen a múltiples quinasas, pero tienen diferentes perfiles de selectividad y aplicaciones clínicas. La selectividad única de Ki-11502 contra PDGFRα/β y su eficacia contra subconjuntos específicos de leucemia resaltan su singularidad .

Compuestos similares incluyen:

Imatinib: Un inhibidor de la tirosina quinasa utilizado para tratar la leucemia mieloide crónica y los tumores estromales gastrointestinales.

Sunitinib: Un inhibidor multidiana de la tirosina quinasa receptora utilizado en el tratamiento del carcinoma de células renales y los tumores estromales gastrointestinales resistentes a imatinib.

Actividad Biológica

Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase (RTK) inhibitors play a crucial role in modulating various biological processes, particularly in cancer treatment and fibrotic diseases. This article synthesizes research findings, case studies, and data tables to elucidate the biological activity of PDGF RTK inhibitors.

Overview of PDGF and Its Receptors

PDGF is a key growth factor involved in cell proliferation, migration, and survival. It primarily signals through two receptor types: PDGFR-α and PDGFR-β. The activation of these receptors triggers several downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, which are critical for cellular functions such as growth and differentiation .

PDGF RTK inhibitors block the phosphorylation of tyrosine residues on PDGFRs, thereby inhibiting the downstream signaling cascades that promote cell proliferation and survival. This inhibition can lead to reduced cell migration and proliferation, particularly in vascular smooth muscle cells (SMCs), which are implicated in conditions like atherosclerosis and restenosis .

Case Studies

-

Pulmonary Fibrosis Model :

- In a study involving C57BL/6 mice subjected to thoracic irradiation, three PDGF RTK inhibitors (SU9518, SU11657, Imatinib) were administered post-radiation. The results indicated significant attenuation of radiation-induced pulmonary fibrosis, with improved survival rates observed in treated mice compared to controls . The study highlighted the potential of PDGF RTK inhibitors as therapeutic agents in fibrotic diseases.

-

Proliferative Vitreoretinopathy (PVR) :

- A study evaluated the effects of AG1295, a specific PDGFR inhibitor, on rabbit models of PVR. The treatment significantly reduced tractional retinal detachment compared to control groups, suggesting its efficacy in preventing PVR without notable side effects . This finding underscores the clinical relevance of PDGF RTK inhibitors in ocular conditions.

Data Table: Effects of Various PDGF RTK Inhibitors

Research Findings

-

Neuronal Activity Modulation :

- Research indicates that PDGF receptor activation can inhibit sodium channel currents in neuronal cells, suggesting a role for PDGF in acute modulation of neuronal activity. Specific inhibitors for PDGF RTKs were shown to abrogate this effect, highlighting their importance in neuronal signaling pathways .

-

Vascular Smooth Muscle Cell Proliferation :

- In vitro studies demonstrated that CGP 53716 effectively inhibited SMC migration induced by PDGF-AA and PDGF-BB. This inhibition was dose-dependent and occurred at non-toxic concentrations . Such findings are critical for understanding how PDGF RTK inhibitors can be utilized to prevent vascular-related diseases.

- Impact on Pericytes :

Propiedades

IUPAC Name |

N-[[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]carbamothioyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O4S/c1-16-6-4-5-7-19(16)25(30)29-26(34)28-17-8-10-18(11-9-17)33-22-12-13-27-21-15-24(32-3)23(31-2)14-20(21)22/h4-15H,1-3H3,(H2,28,29,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGIBSBJQLLUEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201128639 | |

| Record name | N-[[[4-[(6,7-Dimethoxy-4-quinolinyl)oxy]phenyl]amino]thioxomethyl]-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201128639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347155-76-4 | |

| Record name | N-[[[4-[(6,7-Dimethoxy-4-quinolinyl)oxy]phenyl]amino]thioxomethyl]-2-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=347155-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | KI-11502 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0347155764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[[[4-[(6,7-Dimethoxy-4-quinolinyl)oxy]phenyl]amino]thioxomethyl]-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201128639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 347155-76-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KI-11502 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEB9DP4H6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.